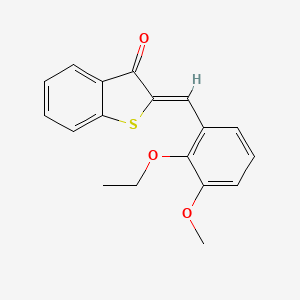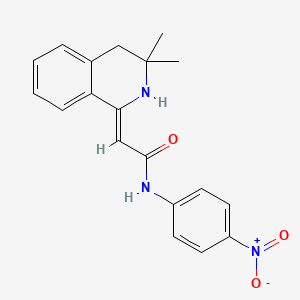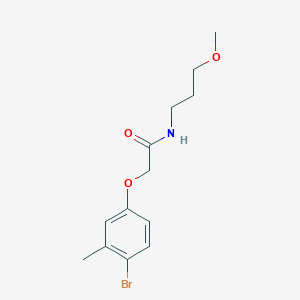![molecular formula C16H11BrN2O5 B5907619 1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5907619.png)
1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one, also known as BNPP, is a synthetic compound that has been widely used in scientific research. BNPP belongs to the class of chalcones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one is complex and depends on the specific biological system being studied. This compound has been shown to inhibit the activity of various enzymes, such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase, through the formation of a reversible complex with the enzyme. This compound has also been shown to scavenge ROS and protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. This compound has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to have antioxidant activity by scavenging ROS and protecting cells from oxidative damage. In addition, this compound has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one in lab experiments is its diverse biological activities, which make it a useful tool for investigating various biological processes. Another advantage is its synthetic accessibility, which allows for the production of large quantities of the compound. One limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and storage. Another limitation is its limited solubility in aqueous solutions, which can affect its bioavailability and activity.
Future Directions
There are many future directions for the use of 1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one in scientific research. One direction is the development of this compound derivatives with improved biological activities and selectivity. Another direction is the investigation of the role of this compound in cellular signaling and gene expression. This compound could also be used as a tool to investigate the role of ROS in various biological processes. Finally, the potential use of this compound as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases, could be explored.
Synthesis Methods
1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one can be synthesized through a multistep process, starting from the reaction of salicylaldehyde with acetylacetone to form 1,3-diphenyl-2-propen-1-one. This intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde and 2-bromo-4-nitroaniline to form this compound. The purity of the compound can be improved through recrystallization and column chromatography.
Scientific Research Applications
1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to have antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. This compound has been used to study the mechanism of action of various enzymes, such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been used to investigate the role of reactive oxygen species (ROS) in cellular signaling and oxidative stress.
Properties
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-3-(2-bromo-4-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O5/c17-12-8-11(19(21)22)2-3-13(12)18-6-5-14(20)10-1-4-15-16(7-10)24-9-23-15/h1-8,18H,9H2/b6-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGYUMNBGDVJLP-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CNC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C\NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907556.png)

![2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5907565.png)
![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(diethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5907572.png)

![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B5907608.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-phenylbenzenesulfonamide](/img/structure/B5907612.png)

![3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5907638.png)

![[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5907642.png)

